Ethyl 2-azidobut-2-enoate
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Overview
Description
Ethyl 2-azidobut-2-enoate is an organic compound that belongs to the class of azido esters It is characterized by the presence of an azido group (-N₃) attached to a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-azidobut-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide under specific conditions. The enolate ion is typically generated from the corresponding ester using a strong base such as sodium ethoxide in ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-azidobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles and other heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cycloaddition Reactions:
Major Products Formed:
Substitution Reactions: The major products are substituted butenoates with various functional groups replacing the azido group.
Cycloaddition Reactions: The major products are triazole derivatives, which are valuable intermediates in pharmaceutical and materials chemistry.
Scientific Research Applications
Ethyl 2-azidobut-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-azidobut-2-enoate involves its reactivity with nucleophiles and its participation in cycloaddition reactions. The azido group is highly reactive and can undergo nucleophilic substitution or cycloaddition, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or alkyne used .
Comparison with Similar Compounds
Ethyl 2-butenoate: Lacks the azido group and is less reactive in cycloaddition reactions.
Ethyl 2-azidopropanoate: Similar structure but with a shorter carbon chain, leading to different reactivity and applications.
Uniqueness: Ethyl 2-azidobut-2-enoate is unique due to the presence of both an azido group and a butenoate ester, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in “click chemistry” and form stable triazole linkages makes it particularly valuable in various research and industrial applications .
Properties
CAS No. |
61013-57-8 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
ethyl 2-azidobut-2-enoate |
InChI |
InChI=1S/C6H9N3O2/c1-3-5(8-9-7)6(10)11-4-2/h3H,4H2,1-2H3 |
InChI Key |
WXLJDOAOXGMLCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)N=[N+]=[N-] |
Origin of Product |
United States |
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